molecular formula C7H7N3 B101776 2-Methylbenzotriazole CAS No. 16584-00-2

2-Methylbenzotriazole

Cat. No.: B101776
CAS No.: 16584-00-2
M. Wt: 133.15 g/mol
InChI Key: PWORFEDVDWBHSJ-UHFFFAOYSA-N
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Description

2-Methylbenzotriazole is a heterocyclic compound with the chemical formula C7H7N3. It is a derivative of benzotriazole, featuring a methyl group attached to the second position of the triazole ring. This compound is known for its versatility and has been extensively studied for its applications in various fields, including corrosion inhibition, pharmaceuticals, and material sciences .

Mechanism of Action

Target of Action

2-Methylbenzotriazole, also known as 4(5)-Methylbenzotriazole or MeBT, is primarily used as a corrosion inhibitor . Its primary targets are various metals, including aluminum, copper, and iron . It effectively prevents the corrosion of these metals in acidic and saline aqueous solutions .

Mode of Action

The compound interacts with its targets (metals) by forming a protective layer on the metal surface, which prevents the corrosive effects of the environment . This interaction results in the prolongation of the lifespan of metal components in various industrial applications and consumer products .

Biochemical Pathways

This leads to its persistence in the environment, particularly in water supplies . The degradation products of 5-MeBT, an isomer of MeBT, include 2,5-dimethyl benzoxazole, BT, benzenamine, 2-methyl, and phenol, 2-methyl .

Pharmacokinetics

Due to its poor biodegradability and persistence in the environment, it can be inferred that the compound may have low bioavailability .

Result of Action

The primary result of this compound’s action is the prevention of metal corrosion . This leads to an extension of the lifespan of metal components in various applications, ranging from industrial machinery to consumer products .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound is particularly effective in acidic and saline aqueous solutions . Its persistence in the environment, particularly in water supplies, is a concern due to its poor biodegradability . Concentrations as high as 100 mg/L have been observed near high volume airports due to aircraft deicing operations .

Biochemical Analysis

Biochemical Properties

It is known that benzotriazole derivatives can interact with various enzymes, proteins, and other biomolecules . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that 2-Methylbenzotriazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems, potentially influencing enzyme activity and gene expression . The proposed mechanism for microbial toxicity is attributed to two prominent mechanisms: the uncoupling of oxidative phosphorylation, and toxicity to membrane-bound enzymes involved in respiration .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives are persistent in the environment, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Benzotriazole-based PTP1B inhibitor showed remarkable antihyperglycemic effects in animal models, along with an improved oral bioavailability .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to be widely used compounds that effectively prevent the corrosion of many metals in acidic and saline aqueous solutions .

Subcellular Localization

It is known that benzotriazole derivatives can interact with various enzymes and receptors in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzotriazole can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents such as methyl sulfate, diazomethane, or methyl halide. This reaction typically yields a mixture of 1-methyl- and this compound, with the latter being the desired product . Another method involves the alkylation of 1H-benzotriazole using alkyl halides in the presence of bases like sodium hydroxide or sodium ethoxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzotriazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

2-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWORFEDVDWBHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168031
Record name 2H-Benzotriazole, 2-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID80168031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16584-00-2
Record name 2H-Benzotriazole, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzotriazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzotriazole, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBENZOTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Benzotriazole free base (from above; 155 mg, 0.36 mmol) in CH2Cl2 (2.5 mL) was treated while stirring with etheral diazomethane (2-10 eq.). After about 2 h (10-20° C.) the solvent and excess diazomethane were removed in vacuo and the residue was chromatographed on silica (Chromatotron; 1% conc. NH4OH; 1.5% MeOH, 97.5% (CHCl3)) to afford (36%; 57 mg) 2-N-methyl benzotriazole derivative (Example 169) and (15%; 24 mg) 3-N-methyl benzotriazole (Example 168).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-Methylbenzotriazole?

A1: this compound (2MeBzTr) is an aromatic heterocyclic compound. While its molecular formula is C₇H₇N₃, providing information about the constituent atoms, its structural characterization extends beyond this basic information. [] Researchers have employed techniques like X-ray crystallography to determine the spatial arrangement of atoms within the molecule, revealing details about bond lengths and angles. [] Additionally, spectroscopic data, including nuclear magnetic resonance (NMR) [] and photoelectron spectroscopy [, ], has been crucial in understanding the electronic structure and properties of 2MeBzTr.

Q2: How does the structure of this compound influence its reactivity?

A2: The reactivity of 2MeBzTr is significantly influenced by the presence of the methyl group at the 2-position. For instance, lithiation of 2-alkylbenzotriazoles, including 2MeBzTr, leads to unusual reactivity, resulting in the formation of coupling products and compounds derived from multiple molecules of the starting material. [] This behavior distinguishes it from other benzotriazoles and highlights the impact of structural modifications on its chemical behavior.

Q3: Can this compound exist in different isomeric forms?

A3: Yes, this compound can exist as two tautomers, specifically 1H-2-methylbenzotriazole and 2H-2-methylbenzotriazole. [] While these tautomers differ in the position of the hydrogen atom on the triazole ring, studies have shown that the 1H tautomer is significantly more stable. [] This preference for the 1H tautomer has been attributed to factors such as aromaticity and electronic interactions within the molecule.

Q4: Are there any studies on the metal complexes of this compound?

A4: Yes, researchers have investigated the coordination chemistry of 2MeBzTr with transition metals. [] Studies have shown that 2MeBzTr can act as a ligand, forming complexes with metals such as copper, zinc, silver, and cobalt. [] These metal complexes have exhibited notable herbicidal and antimicrobial activities, highlighting the potential of 2MeBzTr and its derivatives in various applications.

Q5: Has the synthesis of this compound derivatives been explored?

A5: Yes, the synthesis of 2MeBzTr derivatives has been explored, focusing on modifying its structure to investigate the impact on reactivity and properties. For instance, researchers have synthesized 4-aminoethylene derivatives of 2MeBzTr through a multi-step process involving methylation, hydrogenation, and nucleophilic substitution reactions. [, ] These derivatives could serve as precursors for further chemical transformations and offer insights into structure-activity relationships.

Q6: Are there any known applications of this compound and its derivatives?

A6: 2MeBzTr and its derivatives have shown potential in various applications. For instance, metal complexes of 2MeBzTr have displayed herbicidal capacity against both monocotyledons and dicotyledons. [] Furthermore, some of these metal complexes have also exhibited promising antimicrobial activity. [] These findings suggest that 2MeBzTr derivatives could be valuable lead compounds for developing novel agrochemicals and antimicrobial agents.

Q7: Have there been any studies on the polymorphism of compounds related to this compound?

A7: While there haven't been studies specifically focusing on the polymorphism of 2MeBzTr, a study investigated the polymorphism of N-salicylidene-4-amino-2-methylbenzotriazole (1), a derivative of this compound. [] The researchers identified three polymorphs of this compound, each exhibiting distinct fluorescent properties attributed to variations in molecular conformation and packing within the crystal lattice. [] This finding highlights the significant impact of solid-state structure on the photophysical properties of 2MeBzTr derivatives.

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